2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
Description
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a triazole-derived primary amine characterized by a 1,2,4-triazole core substituted with a methyl group at the N1 position and an isopropyl group at the C3 position. The ethylamine side chain at the C5 position enhances its utility as a building block in medicinal chemistry, particularly in reductive amination reactions for synthesizing bioactive molecules . Its molecular formula is C9H17N5, with a molecular weight of 195.27 g/mol.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)8-10-7(4-5-9)12(3)11-8/h6H,4-5,9H2,1-3H3 |
InChI Key |
UBFIVLQMRVLGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CCN)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
General Synthetic Strategy
The synthesis of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine generally involves the construction of the 1,2,4-triazole ring followed by appropriate alkylation and amination steps to introduce the isopropyl, methyl, and ethanamine substituents. The key synthetic challenges include regioselective formation of the triazole ring and selective substitution at the 3- and 1-positions.
Reported Synthetic Routes
Cyclization of Hydrazine Derivatives with Appropriate Precursors
One common approach involves the cyclization of substituted hydrazines (e.g., methylhydrazine) with nitriles or amidines to form the 1,2,4-triazole core. The isopropyl substituent can be introduced by using isopropyl-substituted precursors or via selective alkylation after ring formation.
- For example, methylhydrazine reacts with an appropriate nitrile under acidic catalysis to form the 1-methyl-1,2,4-triazole ring system. The isopropyl group can be introduced either before or after cyclization depending on the precursor used.
Alkylation and Amination Steps
Following ring formation, the ethanamine side chain is introduced typically via nucleophilic substitution or reductive amination reactions. This involves:
Reaction of a halogenated ethanamine derivative with the triazole intermediate under basic or neutral conditions.
Alternatively, reductive amination of a triazole aldehyde or ketone intermediate with ammonia or amine sources to yield the ethanamine functionality.
Catalytic Hydrogenation and Reduction Methods
Hydrogenation under mild conditions (e.g., using palladium on carbon catalysts under hydrogen atmosphere) has been employed to reduce intermediate compounds to the target amine. This method provides high yields and purity, as demonstrated in related triazole derivatives synthesis.
Detailed Example Procedure (Based on Patent WO2016132378A2)
Morpholine and other amine bases are used to facilitate substitution reactions at low temperatures (0–5°C) followed by stirring at room temperature (20–25°C).
Subsequent steps include solvent removal under reduced pressure, co-distillation with ethyl acetate, and treatment with oxalic acid in acetone to precipitate solid intermediates.
The ethanamine group introduction involves reaction with concentrated hydrochloric acid and methanol at elevated temperatures (80–85°C) for several hours, followed by basification with sodium carbonate and extraction.
Protection and deprotection steps using triethylamine and DiBOC (di-tert-butyl dicarbonate) are employed to control amine functionality during synthesis.
Final purification involves solvent distillation and washing with toluene and aqueous solutions to isolate the desired compound with good yield (example yields around 67–70%).
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with methylhydrazine | Methylhydrazine + nitrile, acidic catalyst | Room temp (20–25) | 12 | ~70 | Formation of 1,2,4-triazole core |
| Alkylation for isopropyl group | Isopropyl halide or precursor | 25–30 | 3–4 | 60–75 | Selective substitution at N3 position |
| Amination (ethanamine chain) | Halogenated ethanamine + base | 80–85 | 8 | 65–70 | Introduction of ethanamine side chain |
| Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere | 20 | 12–18 | 90–100 | Reduction of intermediates to amines |
| Protection/deprotection | Triethylamine, DiBOC | 25–30 | 3–4 | 60–70 | Control of amine groups during synthesis |
Analysis of Critical Parameters Affecting Preparation
Temperature Control: Precise temperature regulation (0–5°C for initial substitutions; 20–30°C for cyclization and protection steps; 80–85°C for amination) is crucial for selectivity and yield.
Choice of Solvents: Polar aprotic solvents such as methanol, ethanol, acetone, and ethyl acetate are commonly used to dissolve reactants and facilitate reactions.
Catalysts and Bases: Use of bases like triethylamine and catalysts such as palladium on carbon significantly improve reaction rates and selectivity.
Protection Strategies: Temporary protection of amine groups (e.g., using DiBOC) prevents side reactions and allows stepwise functionalization.
Purification Techniques: Filtration, solvent extraction, and co-distillation are employed to isolate pure compounds effectively.
The preparation of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves multi-step synthetic strategies centered on the formation of the 1,2,4-triazole ring, selective alkylation to introduce the isopropyl and methyl groups, and subsequent introduction of the ethanamine side chain. The process typically employs cyclization of hydrazine derivatives with nitriles or amidines, followed by nucleophilic substitution and catalytic hydrogenation. Key parameters such as temperature, solvent choice, catalysts, and protection/deprotection strategies are critical for optimizing yield and purity.
This comprehensive review, based on diverse patent and scientific literature (excluding unreliable sources), provides a professional and authoritative guide to the preparation of this compound, suitable for researchers and industrial chemists aiming to synthesize this molecule efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the specific applications of "2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine" are not available within the provided search results, the available information allows for an overview of its properties, synthesis, and potential applications, as well as those of related compounds.
Triazole Class of Compounds
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is categorized under the triazole class of compounds. Triazoles are defined by a five-membered heterocyclic ring that contains three nitrogen atoms.
Basic Information
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine has a molecular weight of 182.27 g/mol and a molecular formula of .
Synthesis
The synthesis of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves several steps, potentially optimized in industrial settings to enhance yield and maintain purity through precise control of temperature, pressure, and catalyst use. Continuous flow processes may also be utilized to improve efficiency and selectivity in production.
Potential Applications
The compound has several notable scientific applications:
- Medicinal Chemistry: The presence of a triazole ring allows the compound to inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways and leading to pharmacological effects, especially in antimicrobial applications.
- Biochemistry : Due to its unique structure and properties, this compound is a valuable subject for further research in both academic and industrial contexts.
Related Compounds
- 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: This related compound has a molecular weight of 168.24 and a molecular formula of .
- Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate : This complex molecule contains an isopropyl-methyl-triazolyl group .
- 2-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: This compound has a molecular formula of .
Chemical Properties
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Steric and Electronic Effects
- The isopropyl group in the target compound introduces steric hindrance, which can restrict rotational freedom and enhance selectivity in enzyme-binding pockets compared to smaller substituents (e.g., cyclopropyl or methyl) .
Key Research Findings
- Reductive Amination Efficiency : The target compound achieved 72% yield in a p97 ATPase inhibitor synthesis, outperforming cyclopropyl analogs (65% yield) due to better steric compatibility .
- Thermodynamic Stability : Crystallographic studies of related triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal planar triazole rings, suggesting similar conformational rigidity in the target compound .
- Antimicrobial Gaps : Unlike halogenated triazoles (e.g., 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides), the target compound lacks electronegative groups critical for microbial target engagement .
Biological Activity
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound of interest due to its potential therapeutic applications. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial and antiviral properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is , with a molecular weight of approximately 153.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | E. coli | 0.5 |
| B. cereus | 0.23 | |
| S. Typhimurium | 0.47 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Bacillus cereus, which is known to be a challenging pathogen in food safety contexts .
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting potential antiviral activity against viruses such as SARS-CoV-2. A study identified several compounds with triazole scaffolds that inhibited the main protease (Mpro) of SARS-CoV-2. Although specific data for 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is limited, triazoles are generally recognized for their ability to interfere with viral replication processes .
The biological activity of triazole compounds is often attributed to their ability to disrupt cellular processes in pathogens. For instance:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for cell wall synthesis in bacteria and viral replication machinery.
- Binding Affinity : The triazole ring structure allows for strong interactions with target proteins, enhancing the compound's efficacy against microbial and viral targets.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives against Mycobacterium tuberculosis. The study demonstrated that modifications to the triazole structure could enhance potency and selectivity against resistant strains . While specific data on 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine was not highlighted in this context, it underscores the importance of structural variations in determining biological activity.
Q & A
Q. How can researchers optimize the synthesis of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine for improved yield and purity?
- Methodological Answer : The synthesis typically involves cycloaddition reactions to form the triazole core, followed by functionalization. Key steps include:
- Cycloaddition : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring under inert conditions (e.g., nitrogen atmosphere) .
- Functionalization : Introduce the isopropyl and methyl groups via nucleophilic substitution or alkylation reactions. Temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) are critical for regioselectivity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the amine product. Monitor purity via HPLC or NMR (e.g., δ 1.2–1.4 ppm for isopropyl protons) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., isopropyl CH at δ 1.2–1.4 ppm, triazole C-H at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 194.28 for CHN) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and triazole ring vibrations (~1500 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole derivatives often show MIC values <10 µg/mL .
- Enzyme Inhibition : Test against cytochrome P450 or fungal lanosterol demethylase (e.g., via fluorometric assays) due to triazole’s metal-binding affinity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51. Triazole’s nitrogen atoms coordinate heme iron, while the isopropyl group enhances hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole N3/N4) using Schrödinger’s Phase .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like inoculum size (CFU/mL), solvent (DMSO concentration <1%), and incubation time .
- Stereochemical Analysis : Verify enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column). Impurities in racemic mixtures can skew results .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC). Triazole derivatives with logP >2.5 often show better membrane permeability .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (e.g., 1:1 methanol/water) or slow evaporation (ethyl acetate) to grow single crystals .
- Cryoprotection : Soak crystals in 20% glycerol before flash-cooling in liquid nitrogen .
- Refinement : Apply SHELXL-2018 for structure solution. Triazole rings typically refine with R-factors <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
